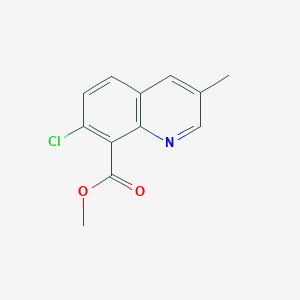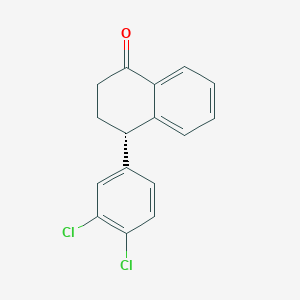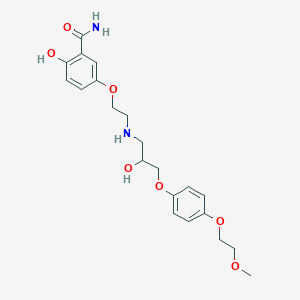
Aprrp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aprrp is a peptide that is derived from the venom of the Australian funnel-web spider. This peptide has been found to have potent insecticidal properties, making it a promising candidate for pest control. In
Mecanismo De Acción
The mechanism of action of Aprrp is not fully understood, but it is believed to disrupt the membrane of insect cells, causing cell death. This is thought to occur through the formation of pores in the cell membrane, leading to ion leakage and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
Aprrp has been found to have a range of biochemical and physiological effects on insects. These include disruption of the insect nervous system, inhibition of feeding behavior, and interference with the insect immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Aprrp in lab experiments is its potency as an insecticide. This allows for lower concentrations of the peptide to be used, reducing the risk of toxicity to non-target organisms. However, one limitation of using Aprrp is its high cost of production, which may limit its use in large-scale pest control applications.
Direcciones Futuras
There are several future directions for research on Aprrp. One area of interest is the potential for using the peptide in combination with other insecticides to increase efficacy. Another area of research is the development of new formulations of Aprrp that can be applied in a variety of settings, such as agricultural crops and urban environments. Additionally, further investigation is needed to fully understand the mechanism of action of Aprrp and its potential as an antibacterial agent.
Métodos De Síntesis
Aprrp is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Aprrp has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insect pests, including mosquitoes, cockroaches, and ants. In addition to its insecticidal properties, Aprrp has also been investigated for its potential as an antibacterial agent.
Propiedades
Número CAS |
104826-49-5 |
|---|---|
Nombre del producto |
Aprrp |
Fórmula molecular |
C16H26NO12P |
Peso molecular |
455.35 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S)-5-(4-aminophenoxy)-4-hydroxy-2-[[(2S,3R,4R)-2,3,4,5-tetrahydroxypentoxy]methyl]oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H26NO12P/c17-8-1-3-9(4-2-8)27-16-14(22)15(29-30(23,24)25)12(28-16)7-26-6-11(20)13(21)10(19)5-18/h1-4,10-16,18-22H,5-7,17H2,(H2,23,24,25)/t10-,11+,12-,13-,14-,15-,16-/m1/s1 |
Clave InChI |
LTSGNSLJCPXLOX-PLEMRLBDSA-N |
SMILES isomérico |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]([C@@H]([C@@H](CO)O)O)O)OP(=O)(O)O)O |
SMILES |
C1=CC(=CC=C1N)OC2C(C(C(O2)COCC(C(C(CO)O)O)O)OP(=O)(O)O)O |
SMILES canónico |
C1=CC(=CC=C1N)OC2C(C(C(O2)COCC(C(C(CO)O)O)O)OP(=O)(O)O)O |
Sinónimos |
4-aminophenylribofuranoside 3-(ribit-5-yl phosphate) APRRP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





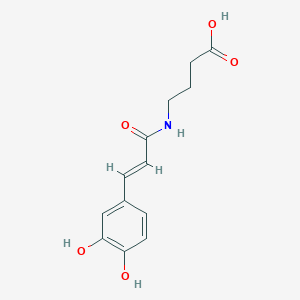
![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide](/img/structure/B22371.png)
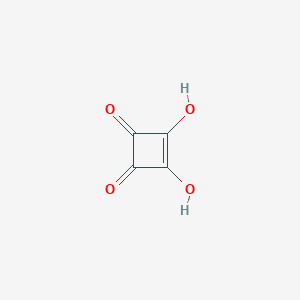
![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)
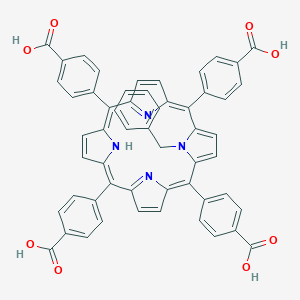
![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)
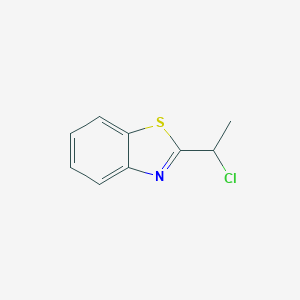
![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)
